(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
Overview
Description
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is a synthetic compound characterized by the presence of a difluorocyclohexyl group attached to an amino acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
These reactions can be performed using various reagents and catalysts, including metal-based methods that transfer difluoromethyl groups to specific sites on the molecule . The reaction conditions are often optimized to achieve high yields and selectivity, with ambient and biocompatible conditions being preferred for certain applications .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the difluorocyclohexyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation with high efficiency and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexyl oxides, while substitution reactions can produce a range of amino acid derivatives .
Scientific Research Applications
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group can modulate the compound’s binding affinity to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-(4-fluorocyclohexyl)acetic acid hydrochloride: Similar structure but with a single fluorine atom.
(2R)-2-amino-2-(4,4,4-trifluorocyclohexyl)acetic acid hydrochloride: Contains an additional fluorine atom, leading to different chemical properties.
Uniqueness
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is unique due to its specific difluorocyclohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-5(2-4-8)6(11)7(12)13;/h5-6H,1-4,11H2,(H,12,13);1H/t6-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJOKBLTFFPVBF-FYZOBXCZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)N)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@H](C(=O)O)N)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2250243-69-5 | |
Record name | Cyclohexaneacetic acid, α-amino-4,4-difluoro-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2250243-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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